molecular formula C10H22O B1194170 Tetrahydrolinalool CAS No. 78-69-3

Tetrahydrolinalool

Cat. No. B1194170
CAS RN: 78-69-3
M. Wt: 158.28 g/mol
InChI Key: DLHQZZUEERVIGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tetrahydrolinalool involves a process studied under different conditions, including variations in temperature, hydrogen pressure, and the weight ratio of catalyst to reactant. Catalysts such as the Lindlar catalyst, Raney Ni, and 5% Pd/C have been utilized in this process. Optimal conditions yielding tetrahydrolinalool with high purity and yield include a temperature range of 90-92℃ and a hydrogen pressure of 2.0MPa for 4 hours, under the catalysis of 5% Pd/C, resulting in a yield of 96.3% and a purity of 96.5% from a residue containing 38.3% dihydrolinalool and 59.2% linalool (X. Jun, 2010).

Scientific Research Applications

Synthesis and Chemical Applications

Tetrahydrolinalool, a derivative of linalool, has been studied for its synthesis and chemical applications. Research by X. Jun (2010) focused on synthesizing tetrahydrolinalool from the residue of linalool rectification. The study investigated different conditions of temperature and hydrogen pressure to optimize the yield and purity of tetrahydrolinalool, highlighting its potential in industrial applications.

Biological Studies Using Model Organisms

The use of model organisms in biological studies is crucial for understanding complex biological processes. The protozoan Tetrahymena has been used extensively in research, as outlined by Papa Daouda Mar et al. (2019). Although not directly related to tetrahydrolinalool, this research demonstrates the importance of model organisms in biological research, which could be applicable for studying the biological effects of tetrahydrolinalool.

Biotransformation Studies

Biotransformation studies are essential to understand how substances are metabolized in biological systems. Research by A. Esmaeili and E. Hashemi (2011) on the biotransformation of myrcene by Pseudomonas aeruginosa highlights the potential of microbial processes in converting natural compounds into valuable derivatives, which could be relevant for tetrahydrolinalool.

Pharmaceutical Applications

The development of new pharmaceutical products often involves the use of complex molecules like tetrahydrolinalool. Research in pharmaceutical materials science, as discussed by Changquan Calvin Sun (2009), shows the importance of understanding the interplay between structure, properties, performance, and processing in drug development. Tetrahydrolinalool's unique chemical properties might make it a candidate for such applications.

Future Directions

The future outlook of the Tetrahydrolinalool Market looks promising . The market is expected to witness a steady growth rate during the forecasted period . This growth can be attributed to several factors, including the expanding population, rising urbanization, and increasing consumer awareness about personal grooming . Key market players are focusing on product innovation and developing new applications for tetrahydrolinalool to cater to the evolving consumer demands .

properties

IUPAC Name

3,7-dimethyloctan-3-ol
Source PubChem
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InChI

InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHQZZUEERVIGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H22O
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DSSTOX Substance ID

DTXSID7029110
Record name 3,7-Dimethyl-3-octanol
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Molecular Weight

158.28 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour
Record name 3-Octanol, 3,7-dimethyl-
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Solubility

soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol)
Record name Tetrahydrolinalool
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Density

0.823-0.829
Record name Tetrahydrolinalool
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Vapor Pressure

0.01 [mmHg]
Record name Tetrahydrolinalool
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Product Name

3,7-Dimethyloctan-3-ol

CAS RN

78-69-3, 57706-88-4
Record name Tetrahydrolinalool
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Record name 2,6-Dimethyl-6-octanol
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Record name TETRAHYDROLINALOOL
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Record name 3-Octanol, 3,7-dimethyl-
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Citations

For This Compound
311
Citations
NL McNiven - 1939 - escholarship.mcgill.ca
Considerable work has been done on the halogenation ot optically active secondary carbinols. Pickard and Kenyon (1) have prepared a number ot optically active secondary halides …
Number of citations: 3 escholarship.mcgill.ca
P Rayff da Silva, N Diniz NunesPazos… - Current Topics in …, 2022 - ingentaconnect.com
Introduction: Although drugs currently available for the treatment of anxiety and depression act through modulation of the neurotransmission systems involved in the neurobiology of the …
Number of citations: 5 www.ingentaconnect.com
DBW Robinson - 1943 - escholarship.mcgill.ca
Reactions of tetrahydrolinalool with hydrogen chloride and hydrogen bromide at 25 C. and-78 C. were studied. The effect on the reaction of added substances, eg benzoyl peroxide, …
Number of citations: 2 escholarship.mcgill.ca
DHR Barton, JC Beloeil, A Billion, J Boivin… - Helvetica chimica …, 1987 - Wiley Online Library
… The oxidation of cedrol (l), p- and y-eudesmol(6 and 7, resp.), sclareol(14), manoyl oxide (13, 1,9-didcoxyforskolin (22) (+)-methyl trans-dihydrojasmonate (28), and tetrahydrolinalool(32…
Number of citations: 23 onlinelibrary.wiley.com
T Moroe, J Matsukura - Pharmaceutical Bulletin, 1954 - jstage.jst.go.jp
In the Grignard reaction of ethyl levulate and methylmagnesium iodide, excess use of methylmagnesium iodide reduced the yield ofthe lactone (V) and resulted in the formation of a …
Number of citations: 3 www.jstage.jst.go.jp
J Shi, G Tong, Q Yang, M Huang, H Ye… - Journal of Agricultural …, 2021 - ACS Publications
… Chiral analysis showed that tetrahydrolinalool and linalool existed as racemics in the commercial … The odor thresholds of R- and S-enantiomer of tetrahydrolinalool were first detected as …
Number of citations: 14 pubs.acs.org
F Pérez, A Santizo, A Cáceres, M Apel… - … on Medicinal and …, 2011 - actahort.org
This study assessed the chemical composition of the essential oil (EO) of L. guatemalensis from six different wild provenances of three life zones of Guatemala [Baja Verapaz (…
Number of citations: 4 www.actahort.org
H Guth - Journal of Agricultural and Food Chemistry, 1997 - ACS Publications
Forty-four odor-active compounds were quantified in Scheurebe and Gewürztraminer wines, respectively. Calculation of odor activity values (OAVs) of odorants showed that differences …
Number of citations: 356 pubs.acs.org
RM Carman, IM Shaw - Australian Journal of Chemistry, 1976 - researchgate.net
… secondary chlorides of the same configuration show the same sign of optical rotation need not hold for tertiary alcohols, and in fact Hughes et a1.18 showed that (+)-tetrahydrolinalool …
Number of citations: 37 www.researchgate.net
BA Zellner, A Casilli, P Dugo, G Dugo… - … of Chromatography A, 2007 - Elsevier
… elution of linalool and tetrahydrolinalool is not of economical relevance, but of formulation importance. Nevertheless, in the case of an essential oil, since tetrahydrolinalool is a synthetic …
Number of citations: 73 www.sciencedirect.com

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